![molecular formula C15H19N3O7 B3161697 [(E)-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate CAS No. 872611-16-0](/img/structure/B3161697.png)
[(E)-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate
Overview
Description
The compound [(E)-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate is a small molecule . It belongs to the class of organic compounds known as n-acyl amines, which are compounds containing a fatty acid moiety linked to an amine group through an ester linkage .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 381.3804 and a chemical formula of C17H23N3O7 . Other physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Synthesis and Application in Medicinal Chemistry
- The synthesis and potential medicinal applications of similar carbamate compounds have been explored in various studies. For instance, the synthesis of specific acetamido derivatives and their evaluation for anti-inflammatory properties have been reported (Reddy, Raju, & Reddy, 2010). Additionally, the preparation of N-phenylcarbamate derivatives as potential inhibitors of β-N-acetylglucosaminidases has been discussed, highlighting their potential use in medicinal chemistry (Beer, Maloisel, Rast, & Vasella, 1990).
Anticancer and Antimalarial Activities
- Various carbamate derivatives have been synthesized and screened for their anticancer and antimalarial activities. For example, a study focused on synthesizing and evaluating the antimalarial activity of certain carbamate derivatives, demonstrating the potential of these compounds in treating malaria (Werbel et al., 1986). Another research explored the synthesis of different carbamate derivatives and their anticancer activity, indicating their potential application in cancer therapy (Karaburun et al., 2018).
Biological and Nonbiological Modifications
- The metabolic pathways and modifications of carbamate compounds in biological systems have been extensively studied. This includes the hydrolysis, oxidation, dealkylation, and conjugation processes in animals, plants, and insects, which can lead to the formation of pharmacologically active products (Knaak, 1971). Such studies are crucial for understanding the pharmacokinetics and dynamics of these compounds in living organisms.
Potential as Glycoside Hydrolase Inhibitors
- Carbamate derivatives, including those structurally similar to (E)-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate, have been explored as potential inhibitors of glycoside hydrolases. This exploration is significant for the development of new therapeutic agents for diseases related to glycoside hydrolase activity (Best et al., 2002).
Mechanism of Action
Target of Action
The primary target of this compound is Beta-hexosaminidase , an enzyme found in Vibrio cholerae serotype O1 . This enzyme plays a crucial role in the metabolism of certain hexosamines in the organism.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Specific details regarding these influences are currently unknown .
properties
IUPAC Name |
[(E)-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14+/t10-,11-,12-,13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLNJFVQMUMOJY-JIJAQUFFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N/OC(=O)NC2=CC=CC=C2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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